molecular formula C19H35N3O3 B14795864 tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

Cat. No.: B14795864
M. Wt: 353.5 g/mol
InChI Key: LEWYNHZEOLXXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate is a complex organic compound with a molecular weight of 299.41 g/mol It is known for its unique structure, which includes a piperidine ring, an amino acid derivative, and a cyclopropyl group

Preparation Methods

The synthesis of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate involves several stepsThe reaction conditions typically involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine ring or the amino acid moiety.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate specific biochemical pathways . Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function . The exact pathways involved can vary depending on the specific application and context of use.

Properties

Molecular Formula

C19H35N3O3

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-11-7-6-8-15(21)12-22(14-9-10-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3

InChI Key

LEWYNHZEOLXXHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.